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Compound Name:
3-(Chloromethyl)-5-

(methylsulfonyl)pyridine

Cat. No.: B13146476

Get Quote

Introduction and Therapeutic Relevance
3-(Chloromethyl)-5-(methylsulfonyl)pyridine (CAS 1818317-63-3) is a highly specialized

electrophilic building block utilized in the synthesis of advanced active pharmaceutical

ingredients (APIs)[1]. In contemporary drug discovery, it serves as a critical intermediate in the

development of small-molecule immunomodulators, specifically inhibitors designed to disrupt

the PD-1/PD-L1 and CD80/PD-L1 protein-protein interactions[2]. By blocking these pathways,

the resulting APIs help restore antigen-specific T-cell immune functions, reversing T-cell

exhaustion in the context of oncology and chronic infectious diseases[2].

Mechanistic Overview and Reaction Causality
The synthesis of 3-(chloromethyl)-5-(methylsulfonyl)pyridine is achieved via a robust, two-

step linear sequence starting from commercially available (5-bromopyridin-3-yl)methanol.

Step 1: Copper-Catalyzed Sulfonylation (Ullmann-Type Coupling) The first step involves the

cross-coupling of the aryl bromide with sodium methanesulfinate.
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Catalyst System Causality: Copper(I) iodide (CuI) is paired with L-proline. L-proline acts as a

bidentate, anionic ligand that stabilizes the Cu(I) oxidation state, significantly increases its

solubility in the polar aprotic solvent (DMSO), and prevents disproportionation into inactive

Cu(0) or Cu(II) species[3].

Base and Energy Source: A catalytic amount of NaOH is required to deprotonate L-proline,

forming the active Cu-ligand complex. Microwave irradiation at 90 °C provides the necessary

activation energy to accelerate the oxidative addition of the electron-deficient aryl bromide to

the Cu(I) center, a step that is kinetically sluggish under conventional thermal heating[3].

Step 2: Dehydroxylative Chlorination The intermediate benzylic-like alcohol is converted to the

corresponding alkyl chloride using thionyl chloride ( SOCl2​).

Reagent Causality: SOCl2​converts the primary alcohol via an SN​i (Substitution Nucleophilic

internal) mechanism. The reaction generates sulfur dioxide ( SO2​) and hydrogen chloride (

HCl ) as gaseous byproducts. The continuous escape of these gases drives the reaction

forward thermodynamically according to Le Chatelier's principle, ensuring complete

conversion without the need for complex workup[2].

Product State: Because the pyridine ring is basic, the final product is often isolated as its

hydrochloride salt upon evaporation, which enhances bench stability[1].

Synthetic Workflow Visualization
(5-Bromopyridin-3-yl)methanol
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Two-step synthesis workflow for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

Quantitative Data and Stoichiometry
Table 1: Stoichiometry for Step 1 (Sulfonylation)
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Reagent /
Material

MW ( g/mol ) Equivalents Mass / Volume Moles

(5-
Bromopyridin-
3-yl)methanol

188.02 1.0 451 mg 2.40 mmol

Sodium

methanesulfinate
102.09 1.2 294 mg 2.88 mmol

Copper(I) iodide

(CuI)
190.45 0.1 45.7 mg 0.24 mmol

L-Proline 115.13 0.2 55.2 mg 0.48 mmol

NaOH (1.0 M

aqueous)
40.00 0.2 0.48 mL 0.48 mmol

| DMSO (Anhydrous) | - | - | 4.0 mL | - |

Table 2: Stoichiometry for Step 2 (Chlorination)

Reagent /
Material

MW ( g/mol ) Equivalents Mass / Volume Moles

(5-
(Methylsulfony
l)pyridin-3-
yl)methanol

187.21 1.0 450 mg 2.40 mmol

| Thionyl chloride ( SOCl2​) | 118.97 | 5.0 | 0.88 mL | 12.02 mmol | | Dichloromethane (DCM) |

84.93 | - | 10.0 mL | - |

Step-by-Step Experimental Protocols
Protocol A: Synthesis of (5-(Methylsulfonyl)pyridin-3-
yl)methanol
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Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add (5-

bromopyridin-3-yl)methanol (451 mg, 2.40 mmol) and sodium methanesulfinate (294 mg,

2.88 mmol)[3].

Catalyst Loading: Add CuI (45.7 mg, 0.24 mmol) and L-proline (55.2 mg, 0.48 mmol) to the

solid mixture[3].

Solvent & Base Addition: Suspend the solids in anhydrous DMSO (4.0 mL). Add 1.0 M

aqueous NaOH (0.48 mL, 0.48 mmol)[3].

Degassing: Purge the vial with dry nitrogen or argon for 5 minutes to remove dissolved

oxygen, which can poison the Cu(I) catalyst by oxidizing it to Cu(II). Seal the vial with a crimp

cap.

Reaction: Heat the stirred mixture at 90 °C under microwave irradiation for 18 hours[3].

Workup: Allow the mixture to cool to ambient temperature. Dilute the reaction mixture with

deionized water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual

DMSO, dry over anhydrous sodium sulfate ( Na2​SO4​), filter, and concentrate under reduced

pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting

with a gradient of Hexanes/Ethyl Acetate) to afford the intermediate (5-

(methylsulfonyl)pyridin-3-yl)methanol.

Protocol B: Synthesis of 3-(Chloromethyl)-5-
(methylsulfonyl)pyridine

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve

the purified (5-(methylsulfonyl)pyridin-3-yl)methanol (450 mg, 2.40 mmol) in anhydrous DCM

(10 mL)[2].

Reagent Addition: Cool the solution slightly in a water bath (approx. 15–20 °C). Dropwise,

add thionyl chloride (0.88 mL, 12.02 mmol) over 5 minutes. Caution: Addition must be

controlled to manage the vigorous evolution of HCl and SO2​gases[2].
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Reaction: Remove the water bath and stir the mixture at room temperature (approx. 20–25

°C) for 3 hours[2]. Monitor the reaction completion via LC/MS or TLC.

Isolation: Once the starting material is fully consumed, evaporate the reaction mixture to

dryness under reduced pressure using a rotary evaporator[2].

Final Yield: The evaporation removes all volatile DCM and excess SOCl2​, affording 3-
(chloromethyl)-5-(methylsulfonyl)pyridine as a yellow solid[2]. Storage Note: The product

is a highly reactive electrophile and should be stored under an inert atmosphere at 2–8 °C to

prevent hydrolysis back to the primary alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-3-chloromethyl-5-methylsulfonyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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